molecular formula C26H30BNO2S B14785774 (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine

(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine

Cat. No.: B14785774
M. Wt: 431.4 g/mol
InChI Key: MOWDTZADJITZSM-UHFFFAOYSA-N
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Description

(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a diphenylmethyl group, a dioxaborolane ring, and a thiophene moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Dioxaborolane Ring: This step involves the reaction of a boronic acid with a diol under acidic conditions to form the dioxaborolane ring.

    Introduction of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Attachment of the Diphenylmethyl Group: The final step involves the attachment of the diphenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and high-throughput screening for reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(furan-2-yl)propylidene]amine: Similar structure but with a furan ring instead of a thiophene ring.

    (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(pyridin-2-yl)propylidene]amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the thiophene ring, in particular, imparts unique electronic properties that can be exploited in various fields.

Properties

Molecular Formula

C26H30BNO2S

Molecular Weight

431.4 g/mol

IUPAC Name

N-benzhydryl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophen-2-ylpropan-1-imine

InChI

InChI=1S/C26H30BNO2S/c1-25(2)26(3,4)30-27(29-25)22(23-16-11-19-31-23)17-18-28-24(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-16,18-19,22,24H,17H2,1-4H3

InChI Key

MOWDTZADJITZSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC=NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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